(4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyrimidinyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, 5-methylfuran-2-carbaldehyde, and pyrimidine derivatives. The reaction conditions usually require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar chlorophenyl group.
Aztreonam: A compound with a pyrimidinyl group, used as an antibiotic.
Uniqueness
(4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione is unique due to its combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development.
Biological Activity
The compound (4E)-5-(4-chlorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyrimidin-2-yl)pyrrolidine-2,3-dione exhibits a range of biological activities that have been investigated in various studies. This article provides a comprehensive review of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound includes a pyrrolidine core, a pyrimidine moiety, and a furan derivative, which contribute to its biological activity. The presence of the 4-chlorophenyl group is notable for its influence on the compound's interactions with biological targets.
Structural Formula
1. Antibacterial Activity
Research has demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the pyrimidine and pyrrolidine frameworks have shown efficacy against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves inhibition of bacterial enzymes or disruption of cell wall synthesis.
2. Anticancer Properties
The compound's potential as an anticancer agent is supported by studies indicating that pyrimidine derivatives can induce apoptosis in cancer cells. The incorporation of the hydroxy(5-methylfuran-2-yl) group may enhance this activity through increased interaction with cellular pathways involved in tumor growth regulation .
3. Enzyme Inhibition
Inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease have been reported for related compounds. The inhibition of AChE is particularly relevant for therapeutic strategies against Alzheimer's disease . These compounds typically exhibit IC50 values indicating strong inhibitory activity.
4. Hypoglycemic Effects
Some studies suggest that similar structures may possess hypoglycemic properties, making them candidates for diabetes management. The mechanism might involve modulation of insulin signaling pathways or enhancement of glucose uptake in peripheral tissues .
Study 1: Antibacterial Screening
A study evaluated the antibacterial activity of synthesized derivatives related to the compound . The results indicated moderate to strong activity against selected strains with IC50 values ranging from 0.63 to 2.14 µM for the most active compounds .
Compound | Bacterial Strain | IC50 (µM) |
---|---|---|
Compound A | Salmonella typhi | 0.63 |
Compound B | Bacillus subtilis | 1.10 |
Compound C | Escherichia coli | 2.14 |
Study 2: Anticancer Activity
Another research focused on the anticancer efficacy of pyrimidine derivatives, showing that they could inhibit cell proliferation in various cancer cell lines. The study reported significant reductions in viability at concentrations as low as 10 µM .
Study 3: Enzyme Inhibition
In silico docking studies revealed that the compound effectively binds to AChE, suggesting potential use in treating neurodegenerative diseases. Experimental results showed strong enzyme inhibition with an IC50 value indicative of high potency compared to standard inhibitors .
Properties
Molecular Formula |
C20H14ClN3O4 |
---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-pyrimidin-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H14ClN3O4/c1-11-3-8-14(28-11)17(25)15-16(12-4-6-13(21)7-5-12)24(19(27)18(15)26)20-22-9-2-10-23-20/h2-10,16,26H,1H3 |
InChI Key |
LVBNLLFDZGVVEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)C4=NC=CC=N4)O |
Origin of Product |
United States |
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